B1576167 Lividin-14-RA1 peptide precursor

Lividin-14-RA1 peptide precursor

Cat. No.: B1576167
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lividin-14-RA1 is a peptide precursor implicated in the biosynthesis of bioactive compounds, particularly within microbial systems. For instance, peptide precursors like those encoding thiopeptides (e.g., berninamycin A and geninthiocin B) typically consist of a leader peptide and a core peptide. The leader peptide is enzymatically removed during post-translational modifications (PTMs), leaving the mature bioactive core . By analogy, Lividin-14-RA1 likely follows a similar biosynthetic pathway, with its gene cluster encoding structural and modifying enzymes critical for its maturation. Experimental protocols for studying such precursors often emphasize rigorous sample preparation, mass spectrometry (MS) validation, and statistical reproducibility .

Properties

bioactivity

Antimicrobial

sequence

TMKKSLLLLFVLGTINLSLC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

Biosynthetic Specificity : Unlike berninamycin A and geninthiocin B, which exhibit sulfur-containing modifications, Lividin-14-RA1 may lack thiomethylation based on the absence of homologous modifying enzymes in its inferred cluster .

Mass Spectrometry Identification : Narrow precursor mass windows (e.g., ±2 ppm) used in high-accuracy MS can reduce false discovery rates (FDRs) but may exclude low-abundance isoforms of Lividin-14-RA1, a challenge also observed in other peptide precursors .

Experimental Reproducibility : Studies on similar precursors emphasize reporting sample sizes (n ≥ 5), error bars (standard deviation), and replication counts to ensure reliability, a standard Lividin-14-RA1 research should adopt .

Functional and Stability Comparisons
Parameter Lividin-14-RA1 Oxytocin-Neurophysin 1 Prepropeptide
Stability (Storage) Not characterized -20°C, lyophilized form
Species Reactivity Microbial systems (assumed) Human, murine
Detection Specificity MS/MS fragmentation patterns (hypothetical) ELISA, cross-reactivity tested

Key Findings :

Detection Limitations : Unlike oxytocin-neurophysin prepropeptides, which are validated via ELISA, Lividin-14-RA1 identification relies on MS-based workflows, requiring stringent FDR controls (e.g., decoy database searches) .

Statistical Reporting: For comparative studies, non-parametric tests (e.g., Mann-Whitney U) are recommended for small sample sizes (n < 5), a practice critical for validating Lividin-14-RA1 activity against analogs .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Principle: Sequential addition of protected amino acids to a growing peptide chain anchored on a solid resin.
  • Resins and Protecting Groups: Commonly used resins include Wang resin for peptide acids and Rink amide resin for peptide amides. Protecting groups such as Fmoc (9-fluorenylmethyloxycarbonyl) are employed to protect amino groups during synthesis.
  • Cleavage and Deprotection: After chain assembly, peptides are cleaved from the resin and side-chain protecting groups are removed simultaneously using trifluoroacetic acid (TFA) with scavengers.
  • Coupling Reagents: DIC/HOBt, HBTU/DIEA are typical coupling agents facilitating peptide bond formation.
Step Reagents/Conditions Notes
Resin Selection Wang resin, Rink amide resin Determines C-terminal peptide form
Amino Acid Protection Fmoc group Base-labile protecting group
Coupling DIC/HOBt or HBTU/DIEA Activates carboxyl group for coupling
Cleavage & Deprotection 50% TFA + scavengers Removes peptide from resin and side chains

This method provides high purity and is widely used for peptides up to 50 amino acids, suitable for Lividin-14-RA1 precursor synthesis.

Recombinant Expression in Microbial Systems

  • Gene Fusion Strategy: Fusion of the peptide precursor gene with a carrier protein gene (e.g., human αB-crystallin) to enhance expression and stability.
  • Expression Host: Escherichia coli is commonly used due to ease of genetic manipulation and high yield.
  • Purification: Hybrid proteins are purified using precipitation, anion exchange chromatography, and gel filtration.
  • Peptide Release: Chemical cleavage methods such as cyanogen bromide (CNBr) cleavage at methionine residues release the peptide from the fusion partner.
  • Purity and Validation: High-performance liquid chromatography (HPLC) and mass spectrometry confirm purity (~98%) and molecular mass.
Step Description Yield/Purity
Gene Construct Fusion of αB-crystallin and Lividin-14-RA1 gene Efficient expression in E. coli
Protein Purification Precipitation + anion exchange chromatography High purity hybrid protein
Peptide Cleavage CNBr chemical cleavage at methionine site ~70% peptide release yield
Final Purification Gel filtration chromatography ~98% purity by HPLC
Analytical Validation Mass spectrometry, secondary structure analysis Confirmed molecular mass and α-helical structure

This recombinant approach is cost-effective and scalable, suitable for producing therapeutic-grade peptides.

Comparative Table of Preparation Methods

Feature Solid-Phase Peptide Synthesis (SPPS) Recombinant Expression in E. coli
Scale Suitable for small to medium scale Suitable for large scale
Purity High purity (up to 95-98%) High purity (~98%) after purification
Cost Relatively high due to reagents and time Cost-effective for large batches
Time Several days to weeks depending on length Weeks including cloning, expression, purification
Technical Complexity Requires expertise in peptide chemistry Requires molecular biology and fermentation expertise
Peptide Length Limit Up to ~50 amino acids No strict length limit
Post-synthetic Modifications Easily incorporated during synthesis Requires genetic engineering

Research Findings on Preparation and Bioactivity

  • Recombinant fusion protein expression with human αB-crystallin significantly improves yield and stability of peptide precursors similar to Lividin-14-RA1.
  • Chemical cleavage methods like CNBr provide efficient release of peptides from fusion partners with high yield (~70%).
  • Purified peptides exhibit dominant α-helical secondary structure, critical for bioactivity.
  • In vivo studies of related peptides show significant glucose-lowering effects and insulin secretion stimulation, indicating functional integrity post-preparation.
  • Analytical techniques such as HPLC and mass spectrometry are essential for confirming purity and molecular identity.

Analytical Techniques for Quality Control

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.